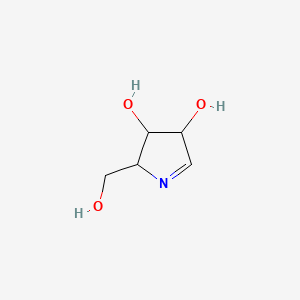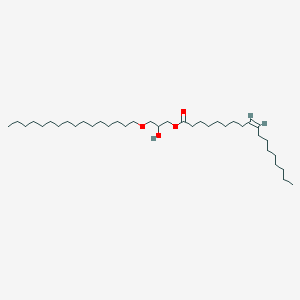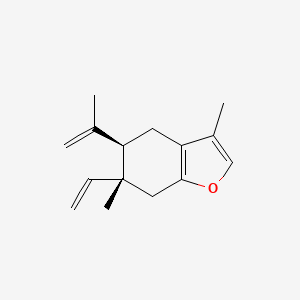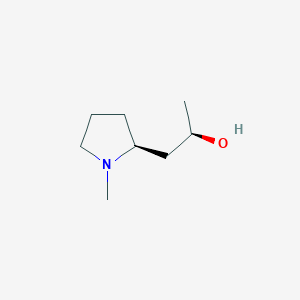
methyl (3R)-3-hydroxyhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-hydroxypalmitate is an organic compound that belongs to the class of fatty acid esters. It is derived from palmitic acid, a common saturated fatty acid found in animals and plants. The compound features a hydroxyl group at the third carbon of the palmitate chain, making it a hydroxylated fatty acid ester. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ®-3-hydroxypalmitate can be synthesized through several methods. One common approach involves the esterification of ®-3-hydroxypalmitic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl ®-3-oxopalmitate using a reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process selectively converts the keto group to a hydroxyl group, yielding methyl ®-3-hydroxypalmitate.
Industrial Production Methods
In an industrial setting, the production of methyl ®-3-hydroxypalmitate often involves the use of biocatalysts. Enzymatic esterification using lipases can be employed to achieve high selectivity and yield. This method is advantageous due to its mild reaction conditions and environmentally friendly nature. The process typically involves the reaction of ®-3-hydroxypalmitic acid with methanol in the presence of a lipase enzyme, followed by purification steps to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-hydroxypalmitate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with different alcohols or acylation with acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Methyl ®-3-oxopalmitate.
Reduction: Methyl ®-3-hydroxypalmitate alcohol.
Substitution: Various esters or acylated derivatives depending on the reagents used.
Scientific Research Applications
Methyl ®-3-hydroxypalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the formulation of cosmetics, lubricants, and biodegradable plastics.
Mechanism of Action
The mechanism by which methyl ®-3-hydroxypalmitate exerts its effects is primarily through its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group allows for hydrogen bonding interactions, which can influence membrane fluidity and enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active ®-3-hydroxypalmitic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl palmitate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl (S)-3-hydroxypalmitate: The stereoisomer of methyl ®-3-hydroxypalmitate, with different biological activity.
Methyl stearate: A longer-chain fatty acid ester with different physical properties.
Uniqueness
Methyl ®-3-hydroxypalmitate is unique due to the presence of the hydroxyl group at the third carbon, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with enzymes and membranes, making it valuable in various research and industrial applications.
Properties
CAS No. |
20404-35-7 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl (3R)-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m1/s1 |
InChI Key |
YBTWUESFQWFDMR-MRXNPFEDSA-N |
SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H](CC(=O)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)
![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)






![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1252281.png)
